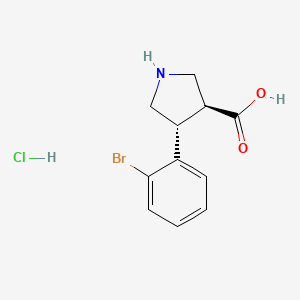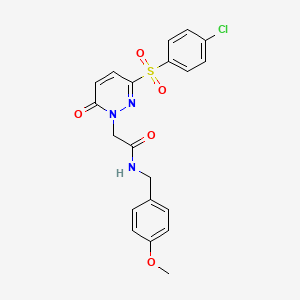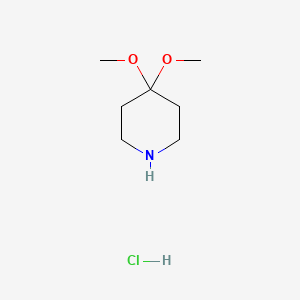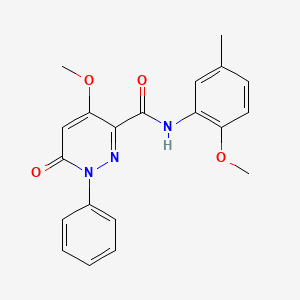![molecular formula C20H21N3O3 B2491708 Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1797574-82-3](/img/structure/B2491708.png)
Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate often involves complex organic reactions that can include nucleophilic aromatic substitution, carbamate formation, and cyclization processes. For instance, derivatives of α,β-dehydro amino acids have been synthesized through reactions involving piperidinyl derivatives, indicating the versatility of methods available for constructing such complex molecules (Topuzyan et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this class can be characterized by techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. For example, studies on related compounds have detailed the crystal structures and highlighted the importance of specific substituents and functional groups in determining molecular geometry and stability (Gonzaga et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving this compound or similar compounds can include transformations such as nucleophilic substitutions, carbonylation, and hydrolysis, depending on the functional groups present and the reaction conditions. These reactions can significantly alter the chemical properties and potential applications of these compounds (Aridoss et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can be influenced by the nature of the substituents and the overall molecular structure. Detailed analyses of related molecules have shown how slight changes in structure can impact these properties, affecting their behavior in different environments (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are crucial for understanding the potential applications and safety of these compounds. Research on related chemical entities has provided insights into their reactivity patterns, highlighting the roles of specific functional groups and structural motifs in determining their chemical behavior (Gawell, 2003).
Mécanisme D'action
Target of Action
Similar compounds have been found to display potent inhibitory activities toward g protein-coupled receptor kinases (grk2 and 5) .
Mode of Action
It is suggested that the compound interacts with its targets, possibly through the formation of hydrogen bonds . This interaction could lead to changes in the targets’ function, potentially inhibiting their activity .
Biochemical Pathways
The inhibition of grk2 and 5 can impact several signaling pathways, including those involved in cardiovascular function and inflammation .
Result of Action
The inhibition of grk2 and 5 could potentially lead to changes in cellular signaling, impacting various physiological processes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
phenyl N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-20(25-16-6-2-1-3-7-16)21-14-15-10-12-23(13-11-15)19-22-17-8-4-5-9-18(17)26-19/h1-9,15H,10-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYETXZRDSDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)OC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2491625.png)
![4-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2491627.png)

![6-Tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2491630.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B2491632.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2491635.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2491643.png)
